D-Glucitol trioleate

Description

Properties

CAS No. |

1333-71-7 |

|---|---|

Molecular Formula |

C60H110O9 |

Molecular Weight |

975.5 g/mol |

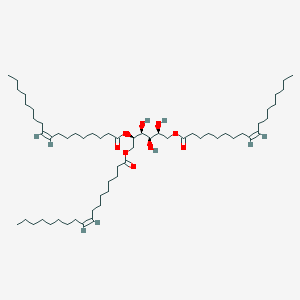

IUPAC Name |

[(2S,3R,4S,5R)-2,3,4-trihydroxy-5,6-bis[[(Z)-octadec-9-enoyl]oxy]hexyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C60H110O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)67-52-54(61)59(65)60(66)55(69-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-68-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61,65-66H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |

InChI Key |

AYVAETAZELCLHP-ADSICKODSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |

Other CAS No. |

1333-71-7 |

Origin of Product |

United States |

Nomenclature and Structural Variants in Research Context

IUPAC and Common Research Synonyms (e.g., Sorbitan (B8754009) Trioleate, Anhydro-D-Glucitol Trioleate)

D-Glucitol trioleate is a complex chemical substance that is more commonly identified in research and commercial applications under the name Sorbitan trioleate. The nomenclature can be intricate due to the compound's origin from sorbitol, a sugar alcohol, which undergoes intramolecular dehydration (to form anhydro-D-glucitol or sorbitan) followed by esterification with oleic acid.

The term "Anhydro-D-glucitol trioleate" is frequently used as a synonym and appears in various chemical databases and regulatory documents. worktribe.comalfa-chemistry.com The CAS Number for this substance is 26266-58-0. worktribe.com The name reflects the structure derived from the anhydride (B1165640) of D-glucitol. The International Union of Pure and Applied Chemistry (IUPAC) name provides a more precise structural description, although several variations exist depending on the specific isomer. One common IUPAC name is [(2R)-2-[(2R,3R,4S)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate. chemspider.com

In commercial and research literature, a variety of synonyms and trade names are used, including Span 85, Arlacel 85, Glycomul TO, and Liposorb TO. atamanchemicals.comguidechem.com These names are widely recognized in fields such as pharmaceuticals, cosmetics, and polymer chemistry.

Below is an interactive data table summarizing the nomenclature for this compound and its common synonyms.

| Common Name | IUPAC Name | Synonyms | CAS Number |

| Sorbitan trioleate | [(2R)-2-[(2R,3R,4S)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate chemspider.comatamanchemicals.com | Anhydro-D-glucitol trioleate, Anhydrosorbitol trioleate, Span 85 alfa-chemistry.comatamanchemicals.com | 26266-58-0 worktribe.com |

| Anhydro-D-glucitol trioleate | 1,4-anhydro-2,3,6-tri-O-oleoyl-L-iditol alfa-chemistry.comeuropa.eu | Sorbitan, tri-(9Z)-9-octadecenoate atamanchemicals.com | 26266-58-0 worktribe.com |

Isomeric Considerations and Structural Diversity within Research Samples

Commercial Sorbitan trioleate is not a single, pure chemical compound but rather a complex mixture of various isomeric structures. atamanchemicals.comrsc.org This structural diversity arises from two key steps in its synthesis: the dehydration of sorbitol and the subsequent esterification with oleic acid. atamanchemicals.comgoogle.com

The initial dehydration of sorbitol (a polyol) does not yield a single anhydro-sorbitol molecule. Instead, it results in a mixture of cyclic ethers, primarily the five-membered 1,4-anhydrosorbitol (a tetrahydrofuran (B95107) derivative), which is the dominant product. atamanchemicals.comwikipedia.org However, other isomers such as 1,5-anhydrosorbitol (a six-membered tetrahydropyran (B127337) ring) and the di-anhydrated isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol) are also formed. atamanchemicals.comwikipedia.org

The subsequent esterification of this mixture of sorbitan isomers with three equivalents of oleic acid introduces further heterogeneity. The hydroxyl groups on the sorbitan rings have different reactivities, leading to the formation of various positional isomers. The final product is a statistical mixture of mono-, di-, and triesters of oleic acid, with the triester being the predominant component in products designated as "sorbitan trioleate". atamanchemicals.comresearchgate.net Research using techniques like supercritical fluid chromatography has confirmed that commercial samples consist of multiple groups of isomers, including monoesters, diesters, triesters, and even tetraesters. researchgate.net

This inherent structural diversity means that research samples of Sorbitan trioleate are compositionally complex, containing a range of molecules that differ in the anhydro-sorbitol core structure and the number and position of the oleate (B1233923) ester groups. rsc.orgcir-safety.org

Key aspects of structural diversity:

Anhydro-sorbitol core: Presence of 1,4-anhydrosorbitol, 1,5-anhydrosorbitol, and isosorbide. atamanchemicals.comwikipedia.org

Degree of esterification: Mixture contains mono-, di-, and triesters. atamanchemicals.com

Positional isomerism: Oleic acid can attach to different available hydroxyl groups on the sorbitan ring.

Advanced Synthetic Methodologies and Chemical Modifications

Controlled Esterification of D-Glucitol and its Anhydrides with Oleic Acid

The primary route to synthesizing D-glucitol trioleate, a type of sorbitan (B8754009) ester, is through the direct esterification of D-glucitol (also known as sorbitol) or its dehydrated forms with oleic acid. shreechem.inshreechem.in This process is intricate, as the initial polyol, D-glucitol, typically undergoes intramolecular dehydration to form cyclic anhydrides (sorbitans) concurrently with the esterification reaction. biointerfaceresearch.comresearchgate.net The final product is generally a complex mixture containing various esters like sorbitan monooleate, dioleate, and trioleate, alongside unreacted materials. btsjournals.comatamanchemicals.com

The synthesis of sorbitan esters is fundamentally linked to the dehydration of the D-glucitol starting material. rsc.org Under reaction conditions, typically involving heat and acidic catalysts, D-glucitol loses one or two water molecules to form a mixture of cyclic ethers known as anhydrosorbitol or, more commonly, sorbitan. biointerfaceresearch.commdpi.com The primary mono-anhydride isomers formed include 1,4-sorbitan and 1,5-sorbitan. btsjournals.com Further dehydration can occur to produce the bicyclic compound 1,4:3,6-dianhydro-D-glucitol, also known as isosorbide (B1672297). rsc.orgmdpi.com

This dehydration step is critical and can be performed in two ways:

Two-Step Synthesis: D-glucitol is first intentionally dehydrated under controlled conditions to produce sorbitan. btsjournals.comgoogle.com This anhydrosorbitol intermediate is then reacted with oleic acid in a separate esterification step. btsjournals.com

One-Step (In Situ) Synthesis: Dehydration and esterification occur simultaneously in the same reaction vessel. atamanchemicals.comgoogle.com This method requires careful control to balance the rates of both reactions.

Controlling the extent of dehydration is crucial for the quality of the final product. btsjournals.com If dehydration is excessive, it reduces the number of available hydroxyl groups for esterification, potentially leading to an incomplete reaction and a higher residual acid value in the product. btsjournals.com Conversely, insufficient dehydration can result in an undesirable distribution of ester products. btsjournals.com The degree of water loss is often monitored to ensure the formation of the desired sorbitan intermediates. btsjournals.com For instance, selective dehydration can be achieved by maintaining a relatively low initial reaction temperature (e.g., 120-130°C) before proceeding to the higher temperatures required for esterification. google.com

A variety of catalytic systems are employed to facilitate both the dehydration of D-glucitol and its subsequent esterification with oleic acid. The choice of catalyst significantly influences reaction rates and the composition of the final product mixture.

Acid Catalysts: Strong acids are widely used to catalyze both dehydration and esterification. Para-toluenesulfonic acid (p-TSA) and sulfuric acid are common homogeneous catalysts. atamanchemicals.commdpi.comgoogle.comrsc.org Heterogeneous acid catalysts, such as macroporous acid ion-exchange resins (e.g., Amberlyst 15), offer the advantage of easier removal from the reaction mixture. google.com

Base Catalysts: Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are primarily used to promote the esterification step. google.comgoogle.com In some processes, a two-stage catalytic approach is used, where an acid catalyst first promotes dehydration, followed by neutralization and the addition of a base to catalyze esterification. google.com This can allow for lower esterification temperatures, which helps to produce a lighter-colored product. google.com

Mixed Catalyst Systems: Some methods utilize a combination of catalysts. For example, a system comprising a phosphorus oxyacid (like phosphorous acid) and an alkali metal strong base has been patented for the direct reaction of sorbitol and fatty acids. google.com

Enzymatic Catalysts: Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), offer a green alternative for ester synthesis. researchgate.net Enzymatic catalysis can be performed in solvent-free systems and often results in higher selectivity, producing a greater proportion of monoesters compared to chemical methods. researchgate.net

The reaction kinetics are dependent on the catalyst concentration, temperature, and the removal of water, which is a byproduct of the reaction. btsjournals.comgoogle.com Driving the reaction toward completion often involves applying a vacuum or sparging with an inert gas like nitrogen to continuously remove water and shift the reaction equilibrium. google.comresearchgate.net

Achieving a specific distribution of sorbitan esters, such as maximizing the yield of this compound, requires careful optimization of several reaction parameters. The interplay between these variables determines the final product's characteristics, including its hydroxyl value, saponification value, and acid value. btsjournals.comgoogle.com

| Parameter | Effect on Synthesis | Optimized Conditions/Examples |

| Temperature | Influences the rates of both dehydration and esterification. Higher temperatures increase reaction speed but can also lead to darker product color and side reactions. btsjournals.comgoogle.com | Dehydration: 120-150°C. btsjournals.comgoogle.com Esterification: 180-215°C for base-catalyzed reactions to reduce color; up to 230-260°C for direct one-step methods. google.comgoogle.comgoogle.com |

| Reactant Molar Ratio | The molar ratio of oleic acid to D-glucitol is a primary determinant of the average degree of esterification. A higher ratio favors the formation of di- and triesters. | For sorbitan monooleate, the ratio of oleic acid to sorbitol might be around 1:1 to 1.25:1. atamanchemicals.com For higher esters, ratios can be 2:1 or greater. google.com To achieve a high degree of substitution (3 to 5.5), a fatty acid to sorbitol ratio of at least 7:1 may be used. google.com |

| Catalyst Concentration | Affects reaction rate. An optimal concentration exists beyond which no significant increase in conversion is observed. btsjournals.com | For a specific dehydration catalyst (Z1), the optimal concentration was found to be 1.1% by weight of sorbitol. btsjournals.com For base-catalyzed esterification, NaOH concentration is typically kept below 1% of the product weight. google.com |

| Reaction Time | Sufficient time is needed for the reaction to approach completion. Prolonged reaction times at high temperatures can lead to degradation. | Dehydration can take 90-195 minutes. btsjournals.comresearchgate.net Esterification can range from 5 to 8 hours. google.comgoogle.com |

| Pressure/Vacuum | Applying a vacuum helps to remove water produced during the reaction, driving the equilibrium towards ester formation. btsjournals.comresearchgate.net | A vacuum of at least 0.096 MPa was used to optimize the dehydration step in one study. btsjournals.com |

By manipulating these parameters, the synthesis can be steered to produce a product mix rich in mono-, di-, or triesters, thereby tailoring the final compound's properties for its intended function.

Post-Synthetic Derivatization Strategies for Functional Enhancement or Analytical Tagging

Once sorbitan esters like this compound are synthesized, they can undergo further chemical modifications. These derivatization strategies can be aimed at enhancing their functional properties, such as altering their surface activity, or at introducing specific chemical markers to simplify analysis.

The analysis of complex surfactant mixtures like commercial sorbitan oleates can be challenging due to the presence of multiple isomers and esterification degrees. researchgate.net While methods like HPLC can often separate components without derivatization, introducing a reporter group—a chemical moiety with a strong spectroscopic or chromatographic signal—can facilitate detection and quantification. researchgate.net

An example of this strategy is the modification of sorbitan trioleate (Span 85) with the dye Cibacron Blue F-3GA. capes.gov.br This process attaches a chromophoric group to the surfactant molecule. The resulting "affinity surfactant" was used to formulate a reversed micellar system where the introduced dye served as a tag to study the system's properties and its interaction with enzymes. capes.gov.br Such a modification, which imparts a distinct UV-visible absorbance, exemplifies the introduction of a reporter group for specialized analytical applications.

The interfacial properties of this compound, such as its hydrophilic-lipophilic balance (HLB), are key to its function as an emulsifier. These properties can be significantly altered through post-synthetic chemical modifications.

Ethoxylation: A common and powerful modification is the reaction of the remaining free hydroxyl groups on the sorbitan ring with ethylene (B1197577) oxide. biointerfaceresearch.com This process, known as ethoxylation, grafts polyoxyethylene (POE) chains onto the molecule. The resulting product, polyoxyethylene sorbitan trioleate (also known as Polysorbate 85), has a much higher HLB value than its non-ethoxylated precursor, making it more hydrophilic and suitable for different types of emulsions. acs.org The length of the added POE chains can be varied to fine-tune the surfactant's properties.

Esterification with Other Moieties: Further functionalization can be achieved by reacting the ethoxylated surfactant with other chemical groups. In one study, polyoxyethylene sorbitan trioleate was first reacted with maleic anhydride (B1165640) and subsequently with diethanolamine. researchgate.netdoi.org This multi-step modification created a novel non-ionic oligomeric surfactant with enhanced performance as a corrosion inhibitor, demonstrating a significant change in its interfacial activity and adsorption behavior on metal surfaces. researchgate.netdoi.org

These derivatization strategies highlight the versatility of the sorbitan ester platform, allowing for the creation of a wide range of surfactants with customized interfacial properties for specialized industrial, pharmaceutical, and research applications.

Sophisticated Analytical Characterization and Purity Assessment

Advanced Chromatographic Techniques for Compositional Elucidation

Chromatographic methods are indispensable for separating the heterogeneous components of D-Glucitol trioleate, allowing for quantification of different ester fractions and profiling of volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of sorbitan (B8754009) ester compositions. researchgate.net It effectively separates the product mixture into its constituent mono-, di-, and triester fractions, as well as unreacted starting materials. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.

An improved and straightforward reversed-phase HPLC method utilizing a C18 column has been developed for the rapid separation and quantitative determination of sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.net The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent, such as isopropanol, and water. researchgate.netsemanticscholar.org Detection is often performed using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as the ester components lack a strong UV chromophore. waters.comworktribe.com This separation allows for the assessment of the ester distribution, which is a critical quality attribute of the final product.

Table 1: Illustrative HPLC Conditions for Sorbitan Ester Analysis

| Parameter | Condition |

| Column | RP-18 (Reversed-Phase C18) |

| Mobile Phase | Isopropanol/Water (e.g., 85:15 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | Refractive Index (RI) waters.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Supercritical Fluid Chromatography (SFC) for Oligomer Analysis

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC is particularly well-suited for the analysis and purification of complex mixtures and oligomers, offering advantages such as high resolution, speed, and reduced organic solvent consumption, positioning it as a "green technique". mdpi.comresearchgate.net

For complex materials like this compound, SFC can be employed to separate higher molecular weight oligomeric species that may be formed during the esterification process. The solvating power of the supercritical fluid mobile phase can be finely tuned by adjusting pressure and temperature, or by adding a polar co-solvent (modifier) like methanol. chromatographyonline.comnih.gov This allows for the effective separation of various ester oligomers. The technique has been successfully applied to purify and identify oligomers with up to five repeating units in other complex mixtures, demonstrating its potential for the detailed characterization of this compound. nih.gov

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for analyzing volatile and semi-volatile components in a sample. mdpi.com In the context of this compound, GC is used to profile volatile impurities, which may include residual solvents from the manufacturing process or unreacted starting materials like oleic acid. researchgate.net

Due to the high boiling points of fatty acids and their esters, a derivatization step is often required to increase their volatility for GC analysis. nih.govresearchgate.net Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers. nih.govugm.ac.id High-temperature GC (HT-GC) can also be used for the analysis of larger ester species, with studies showing that sorbitan and sorbitol triesters can be eluted and identified. worktribe.com The resulting chromatogram provides a detailed profile of the volatile components, which is crucial for purity assessment and quality control. nih.gov

Table 2: Example GC Parameters for Fatty Acid Profiling (as FAMEs)

| Parameter | Condition |

| Column | Capillary Column (e.g., DB-23, Rtx-WAX) mdpi.comugm.ac.id |

| Injector Temperature | 250 °C mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Oven Program | Temperature gradient (e.g., 40 °C increased to 240 °C) mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) ugm.ac.id |

Thin-Layer Chromatography (TLC) for Purification Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and the effectiveness of purification processes. researchgate.net For the synthesis of this compound, TLC can be used to qualitatively track the conversion of the starting materials (D-glucitol and oleic acid) into the final ester products. nih.gov

By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) at different time points and developing it with an appropriate solvent system, the appearance of product spots and the disappearance of reactant spots can be visualized. researchgate.netresearchgate.net Different visualization agents, such as alkaline silver nitrate, can be used to detect the separated carbohydrate-based compounds. researchgate.net This allows chemists to determine the optimal reaction time and to monitor the efficiency of purification steps like column chromatography by analyzing the composition of collected fractions. researchgate.net

High-Resolution Spectroscopic Methods for Structural Confirmation

While chromatography separates the components of the mixture, spectroscopy provides detailed information about the molecular structure of the isolated fractions, confirming the identity and architecture of the this compound molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY) NMR experiments provides unambiguous confirmation of the this compound structure.

¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. chemicalbook.com For this compound, characteristic signals corresponding to the protons of the oleate (B1233923) fatty acid chains (e.g., terminal methyl group, methylene (B1212753) groups, and vinyl protons of the double bond) and the protons on the D-glucitol backbone can be identified and assigned. chemicalbook.comchemicalbook.com The integration of these signals can help to estimate the degree of esterification.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.net It shows characteristic resonances for the carbonyl carbons of the ester groups, the carbons of the double bond in the oleate chains, the various methylene carbons of the fatty acid, and the carbons of the D-glucitol core. rsc.orghmdb.ca This provides further confirmation of the molecular framework.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within the this compound molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." In the analysis of this compound, specific bands in the spectrum correspond to the vibrational frequencies of its constituent chemical bonds.

Key characteristic absorption bands for this compound include a prominent band around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups. tou.edu.kz The presence of long aliphatic chains, characteristic of the oleate moieties, is confirmed by strong absorption bands observed at approximately 2925 cm⁻¹ and 2854 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of C-H bonds in methylene (-CH₂) groups, respectively. tou.edu.kz Furthermore, a broad absorption band in the region of 3200-3600 cm⁻¹ can be attributed to the O-H stretching vibrations of the hydroxyl groups present on the sorbitan head. tou.edu.kz The C-O stretching vibrations of the ester linkage typically appear in the 1150-1250 cm⁻¹ region.

These characteristic peaks allow for the confirmation of the key functional groups within the this compound structure and can be used to assess the purity of the compound by detecting the presence of impurities that may exhibit different absorption bands.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 | O-H Stretching | Hydroxyl (-OH) |

| 2925 | Asymmetric C-H Stretching | Methylene (-CH₂) |

| 2854 | Symmetric C-H Stretching | Methylene (-CH₂) |

| 1740 | C=O Stretching | Ester (-COO-) |

| 1150-1250 | C-O Stretching | Ester (-COO-) |

Mass Spectrometry for Molecular Weight Distribution and Component Identification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like this compound. In this method, the sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated in an electric field and their mass-to-charge ratio is determined by their time of flight to the detector. mdpi.com

For this compound, MALDI-TOF MS can provide valuable information about its molecular weight distribution. Commercial sorbitan esters are often complex mixtures containing species with varying degrees of esterification. researchgate.net MALDI-TOF analysis can reveal the presence of mono-, di-, and triesters of sorbitan, as well as any unreacted sorbitan or fatty acids. The resulting spectrum would show a series of peaks corresponding to the different esterified species, allowing for a detailed characterization of the product's composition. nih.gov Furthermore, this technique can be used to identify the specific fatty acids esterified to the sorbitan core by analyzing the mass differences between the observed peaks.

Table 2: Illustrative MALDI-TOF MS Data for a this compound Sample

| Observed m/z | Putative Identification |

| [M+Na]⁺ of Sorbitan Monooleate | Sorbitan Monooleate |

| [M+Na]⁺ of Sorbitan Dioleate | Sorbitan Dioleate |

| [M+Na]⁺ of this compound | This compound |

Note: The table is illustrative. The actual m/z values would depend on the specific adducts formed (e.g., Na⁺, K⁺).

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) combines the high-resolution separation capabilities of UPLC with the high-resolution mass accuracy of a Q-TOF mass spectrometer. This powerful analytical tool is ideal for the detailed characterization of complex mixtures and the identification of unknown components.

In the analysis of this compound, UPLC can effectively separate the different components of the sample, such as isomers of sorbitan trioleate, as well as mono- and diester impurities. mdpi.com The separated components then enter the Q-TOF mass spectrometer, which provides accurate mass measurements, allowing for the determination of the elemental composition of each component. researchgate.net Furthermore, the Q-TOF instrument can perform tandem mass spectrometry (MS/MS) experiments, where precursor ions are fragmented to produce a characteristic fragmentation pattern. This fragmentation data provides valuable structural information, aiding in the unequivocal identification of the separated compounds. lcms.cz

UPLC-Q-TOF-MS can be employed to create a detailed chemical profile of a this compound sample, quantifying the main components and identifying trace-level impurities. This level of characterization is crucial for quality control and for understanding the relationship between the chemical composition and the functional properties of the product.

Calorimetric and Diffraction Techniques for Thermotropic Behavior and Structural Organization

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallization Mechanisms

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. youtube.com DSC is a powerful tool for studying the thermal behavior of materials, including phase transitions such as melting, crystallization, and glass transitions. nih.gov

For this compound, DSC analysis can provide critical information about its thermotropic behavior. As the sample is heated or cooled in the DSC instrument, endothermic or exothermic events are recorded. A typical DSC thermogram of this compound would likely show a melting endotherm, corresponding to the transition from the solid to the liquid state. The temperature at which this peak occurs is the melting point, and the area under the peak is proportional to the enthalpy of fusion. mdpi.com

Furthermore, DSC can be used to study the crystallization behavior of this compound upon cooling from the melt. The crystallization exotherm provides information about the crystallization temperature and enthalpy. The shape and position of the melting and crystallization peaks can also give insights into the crystalline structure and the presence of different polymorphic forms. tainstruments.com The glass transition, which is a characteristic of amorphous or partially amorphous materials, may also be observed as a step-change in the heat capacity. youtube.com

Table 3: Illustrative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | - | - | - |

| Crystallization (Tc) | T_c,onset | T_c,peak | ΔH_c |

| Melting (Tm) | T_m,onset | T_m,peak | ΔH_m |

Note: The table is illustrative. Actual values would be determined experimentally.

Small- and Wide-Angle X-ray Diffraction (SWAXD) for Crystalline Structure Analysis

Small- and Wide-Angle X-ray Diffraction (SWAXD) is a powerful non-destructive technique used to probe the crystalline structure of materials. The combination of Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provides comprehensive information about the material's atomic arrangement and nanoscale organization.

SAXS, on the other hand, provides information on larger-scale structures, such as the size, shape, and distribution of any ordered domains or micelles that may form, particularly in solution or in the solid state. diva-portal.org For instance, time-resolved SAXS has been effectively used to study the structural evolution and lattice expansion of oleate-capped nanocube superlattices during solvent removal. diva-portal.org This technique could be applied to this compound to understand its self-assembly behavior and the morphology of any aggregated structures. The combination of SAXS and WAXS offers a multi-length scale structural analysis, crucial for understanding the physicochemical properties of this compound.

Table 1: Illustrative SWAXD Data for a Hypothetical Polyol Ester

| Technique | Parameter | Hypothetical Value | Information Gained |

|---|---|---|---|

| WAXS | Lattice Parameters (a, b, c, α, β, γ) | a = 10.2 Å, b = 12.5 Å, c = 25.1 Å, α = 90°, β = 95°, γ = 90° | Unit cell dimensions and crystal system |

| WAXS | Prominent Diffraction Peaks (2θ) | 21.5°, 22.8°, 24.1° | Fingerprint for polymorphic form identification |

| SAXS | Radius of Gyration (Rg) | 35 Å | Overall size of scattering particles/domains |

| SAXS | Maximum Dimension (Dmax) | 100 Å | Longest dimension of the particle/domain |

Strategies for Minimizing Impurities and Enhancing Research-Grade Purity

Achieving research-grade purity for this compound necessitates a multi-faceted approach that begins with the careful selection of raw materials and extends through synthesis and final purification steps. The primary precursors, D-sorbitol and oleic acid, can introduce impurities that may persist in the final product if not adequately controlled.

Starting Material Purity: The purity of the initial D-sorbitol is critical. Commercially available D-sorbitol may contain related sugar alcohols such as mannitol (B672) and iditol as impurities. pharmaffiliates.com Processes have been developed to produce high-purity sorbitol syrups with greater than 99.2% hexitol (B1215160) content and less than 0.2% total reducing sugars, often employing techniques like hydrogenation of high-glucose syrups followed by nanofiltration. google.comwipo.int Utilizing such high-purity starting materials is the first step in minimizing downstream purification challenges. Similarly, the oleic acid used should be of high purity, with minimal content of other fatty acids such as palmitoleic, stearic, linoleic, and linolenic acids, as these can lead to the formation of undesired ester byproducts. anmol.org

Synthesis and In-Process Controls: The esterification reaction between D-sorbitol and oleic acid must be carefully controlled to minimize the formation of byproducts. In-process monitoring using techniques like High-Performance Liquid Chromatography (HPLC) can track the progress of the reaction and the formation of mono-, di-, and triesters, allowing for optimization of reaction conditions to favor the desired trioleate. researchgate.net

Downstream Purification: Following synthesis, a series of purification steps are essential to remove unreacted starting materials, catalysts, and reaction byproducts.

Neutralization and Washing: If an acid or base catalyst is used, it must be neutralized and washed out. The product can be washed with water to remove residual polyols. anmol.org

Filtration: Filtration can be used to remove any solid impurities or catalyst residues.

Chromatographic Techniques: For achieving high purity, chromatographic methods are indispensable. Techniques such as Thin-Layer Chromatography (TLC) and HPLC can be used for both analytical assessment and preparative separation of the desired this compound from other esters and impurities. researchgate.networktribe.com

Table 2: Common Impurities in this compound and Control Strategies

| Potential Impurity | Source | Control Strategy |

|---|---|---|

| D-Sorbitol (unreacted) | Starting material | Washing with water; Chromatographic separation |

| Oleic Acid (unreacted) | Starting material | Neutralization and washing; Chromatographic separation |

| D-Glucitol monooleate/dioleate | Incomplete esterification | Optimization of reaction conditions; Chromatographic separation |

| Mannitol, Iditol | Impurities in D-Sorbitol | Use of high-purity D-Sorbitol |

| Other fatty acid esters (e.g., palmitoleate, stearate) | Impurities in Oleic Acid | Use of high-purity Oleic Acid |

| Catalyst residues | Synthesis process | Neutralization, washing, and filtration |

By implementing these rigorous control and purification strategies, it is possible to produce this compound of a purity level suitable for demanding research applications where the presence of impurities could significantly impact experimental outcomes.

Mechanistic Investigations of Biochemical and Molecular Interactions

Interactions with Biological Macromolecules and Assemblies

Protein-Compound Interactions and Stability Modulation

D-Glucitol trioleate, often found in formulations as polysorbate 85 (a polyoxyethylene derivative), plays a significant role in interacting with and stabilizing proteins. atamanchemicals.comatamankimya.com Its amphiphilic nature, possessing both hydrophobic (oleic acid chains) and hydrophilic (sorbitan head) regions, allows it to engage with proteins through various non-covalent interactions. These interactions are crucial in biopharmaceutical formulations, where the compound helps to prevent protein aggregation and denaturation during storage and transportation. atamanchemicals.comatamankimya.com

The mechanism of stabilization involves the surfactant molecules forming a protective layer around the protein. The hydrophobic tails of this compound can interact with exposed hydrophobic patches on the protein surface, which are often precursors to aggregation. By shielding these regions, the surfactant minimizes protein-protein interactions that can lead to the formation of non-functional aggregates. atamankimya.com The hydrophilic portion of the molecule interacts with the aqueous solvent, further enhancing the stability of the protein-surfactant complex.

In bioprocessing, related compounds like polyoxyethylene sorbitan (B8754009) trioleate can act as non-ionic detergents. atamanchemicals.comatamankimya.comatamanchemicals.com This property is utilized to break up cell membranes and solubilize membrane-bound proteins for extraction and analysis, highlighting their direct interaction with complex protein assemblies. atamanchemicals.comatamankimya.comatamanchemicals.com The solubilization process involves the formation of micelles that encapsulate the hydrophobic domains of membrane proteins, effectively removing them from the lipid bilayer while maintaining their structural integrity.

Studies have also indicated that surfactants like sorbitan esters can interact with skin proteins. nih.gov For these molecules to interact with the deeper, protein-rich regions of the stratum corneum, they must first diffuse through the lipid-rich outer layer. nih.gov Once in contact with keratin (B1170402), they can bind to the proteins, potentially causing conformational changes. nih.gov

Table 1: Summary of this compound-Protein Interactions

| Interaction Type | Mechanism | Consequence |

|---|---|---|

| Stabilization | Forms a protective layer around proteins, shielding hydrophobic patches. atamankimya.com | Prevents aggregation and denaturation. atamanchemicals.comatamankimya.com |

| Solubilization | Acts as a detergent to extract membrane-bound proteins. atamanchemicals.comatamankimya.comatamanchemicals.com | Facilitates protein extraction and analysis. atamanchemicals.comatamankimya.com |

| Binding | Interacts with skin proteins like keratin after diffusing through lipid layers. nih.gov | Potential for conformational changes in skin proteins. nih.gov |

Membrane and Lipid Bilayer Perturbation Mechanisms

This compound, as a surfactant, has a pronounced effect on the structure and function of biological membranes and lipid bilayers. Its amphiphilic structure allows it to readily integrate into lipid bilayers, which can alter membrane fluidity and permeability. The three oleic acid tails of the molecule contribute to its significant lipophilicity, enabling it to penetrate and disorganize the intercellular lipid matrix of the skin. nih.gov

Research has shown that sorbitan trioleate can self-assemble at interfaces, forming a lipid bilayer between a water droplet and a solid substrate like hafnium oxide. researchgate.netdtic.mil This bilayer formation significantly lowers the interfacial surface tension. researchgate.net The electrical properties of these self-assembled bilayers have been investigated, revealing that they act as capacitors and exhibit leakage currents that increase with the applied electric field. aip.orgaip.org

A comparative study between sorbitan monooleate and sorbitan trioleate found that the bilayer formed from sorbitan trioleate showed a higher leakage current. aip.org This suggests that the presence of three lipid tails, compared to one, influences the packing density and electrical conduction pathways across the membrane. aip.orgaip.org The interactions between the lipid tails, driven by thermal fluctuations, are thought to provide a pathway for electrical conduction. researchgate.netaip.orgaip.org

In the context of drug delivery, the ability of non-ionic surfactants like sorbitan esters to perturb the stratum corneum is a key mechanism for enhancing penetration. nih.gov By increasing the fluidity of the lipid lamellae, they can facilitate the passage of drug molecules through this primary skin barrier. nih.gov

Table 2: Effects of this compound on Lipid Bilayers

| Phenomenon | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Bilayer Formation | Spontaneously forms a bilayer at oil-water interfaces. | Adsorption at both oil-water and oil-solid interfaces due to amphiphilicity. | researchgate.net, dtic.mil |

| Interfacial Tension | Significantly lowers oil-water interfacial tension. | Accumulation of surfactant molecules at the interface. | researchgate.net |

| Electrical Properties | Acts as a capacitor with voltage-dependent leakage current. | Functions as a liquid dielectric; tail interactions provide conduction pathways. | aip.org, aip.org |

| Membrane Fluidity | Increases fluidity of the stratum corneum's lipid matrix. | Penetration and disruption of the ordered lipid lamellae. | nih.gov |

Cellular Responses and Physiological Pathways (Excluding Clinical Outcomes)

D-Glucitol Moiety Catabolism and Transport Mechanisms in Model Organisms (e.g., Bacillus subtilis)

The catabolism of the D-glucitol (sorbitol) moiety of the compound has been well-characterized in the model organism Bacillus subtilis. nih.govasm.orgnih.gov The pathway involves several distinct steps, starting with the transport of D-glucitol into the cell. nih.govasm.orgnih.gov

This transport is an active process catalyzed by a specific D-glucitol permease. nih.govasm.orgnih.gov Genetic studies have identified the gutA gene as being responsible for this permease. nih.govnih.govkegg.jp Mutations in gutA impair the transport system, demonstrating its critical role. nih.govasm.orgnih.gov The transport mechanism delivers unmodified D-glucitol into the cytoplasm. asm.org

Once inside the cell, D-glucitol is oxidized by the enzyme D-glucitol dehydrogenase, which is encoded by the gutB gene. nih.gov This oxidation reaction converts D-glucitol into intracellular fructose. nih.govnih.gov The entire process is regulated by the gut operon, which also includes a regulatory gene, gutR. nih.govmdpi.com The presence of D-glucitol induces the expression of the permease and dehydrogenase, indicating a coordinated regulatory system for its utilization as a carbon source. nih.govasm.org

Table 3: D-Glucitol Catabolic Pathway in Bacillus subtilis

| Step | Process | Enzyme/Protein | Gene | Reference |

|---|---|---|---|---|

| 1. Transport | Active transport of D-glucitol into the cell. | D-Glucitol Permease | gutA | nih.gov, asm.org, nih.gov, kegg.jp |

| 2. Oxidation | Oxidation of intracellular D-glucitol to fructose. | D-Glucitol Dehydrogenase | gutB | nih.gov, nih.gov |

| 3. Regulation | Control of the operon's expression. | GutR Regulator | gutR | nih.gov, mdpi.com |

Modulation of Interfacial Phenomena in Biological Systems (e.g., water desorption from tissues)

This compound, as a surface-active agent, can modulate interfacial phenomena in biological systems. mit.eduacs.org One documented effect is its influence on water desorption from skin tissue. cir-safety.org

The mechanism behind this is linked to the surfactant's ability to perturb the organized lipid structures in the stratum corneum, as discussed in section 4.1.2. By disrupting this barrier, the transit of water molecules from the tissue to the environment is facilitated. This modulation of interfacial properties is a key aspect of how many surfactants function as penetration enhancers in topical and transdermal formulations. nih.govhumanjournals.com

Influence on Microbiota Composition and Intestinal Barrier Function (Mechanistic Aspects)

While direct studies on this compound are limited, research on related non-ionic surfactants, particularly polysorbates, provides mechanistic insights into potential interactions with the gut microbiota and intestinal barrier. Emulsifiers are known to be common components of processed foods and can interact with the complex environment of the gastrointestinal tract. nih.govresearchgate.net

The potential mechanism of action for surfactants like polysorbates involves their amphiphilic nature, which allows them to interact with both the bacterial cell membranes and the mucus layer lining the gut epithelium. researchgate.net Some studies suggest that certain emulsifiers may alter the composition of the gut microbiota. nih.gov This alteration could be due to direct effects on bacterial viability or by changing the physicochemical environment of the gut, thereby favoring the growth of certain microbial populations over others.

Furthermore, there is evidence to suggest that some emulsifiers can impact intestinal barrier function. nih.govresearchgate.net The proposed mechanism involves the disruption of the protective mucus layer or direct interaction with the tight junctions between epithelial cells. researchgate.net This could potentially increase intestinal permeability, a phenomenon sometimes referred to as "leaky gut." For instance, some synthetic emulsifiers are more resistant to digestion, allowing them to reach the colon where they can interact with the microbiota and the intestinal lining. nih.gov The sorbitol part of the polysorbate 80 molecule, for example, is highly resistant to digestion in the intestine. nih.gov This persistence allows for prolonged interaction with the gut ecosystem. It is hypothesized that such interactions could mediate changes in the gut microbiota or increase bacterial translocation across the intestinal epithelium. researchgate.net

Role in Advanced Materials Science and Engineering

Application in Polymer Systems and Soft Matter Formulations

D-Glucitol trioleate is widely utilized in the formulation of polymer systems and soft matter due to its excellent emulsifying and stabilizing properties. europa.eu It is a key ingredient in the production of polymers, lubricants, greases, and textile treatment products. europa.eu

Emulsification and Stabilization Mechanisms in Polymeric Dispersions

This compound is instrumental in forming and stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. In polymeric dispersions, it functions by adsorbing at the oil-water interface, creating a protective barrier around the dispersed droplets and preventing them from coalescing. researchgate.net This is particularly crucial in the synthesis of polymer emulsions, such as those used in crude oil recovery, where the stability of the emulsion is paramount. google.com

The effectiveness of this compound as an emulsifier is attributed to its low hydrophilic-lipophilic balance (HLB) value, which is around 1.8. acs.org This indicates its strong affinity for the oil phase. acs.org However, its performance can be influenced by interactions with other surfactants. For instance, when blended with certain block copolymers, poor packing at the interface can occur due to weak surfactant-surfactant interactions, potentially affecting emulsion stability. acs.org Studies have shown that emulsions stabilized with sorbitan (B8754009) trioleate can sometimes exhibit lower stability compared to those with other sorbitan esters, which is attributed to its enhanced oil affinity leading to less efficient interfacial packing. acs.org In some cases, emulsions containing sorbitan trioleate have been observed to break, leading to the complete separation of the oil and aqueous phases. nih.gov

Influence on Rheological Properties and Material Microstructure

The addition of this compound can significantly impact the rheological, or flow, properties of polymer systems and soft matter. The viscosity and viscoelasticity of these materials are often altered by the presence of this surfactant. In a study on polyacrylamide-based inverse emulsions, the shear viscosity was characterized, and it was found that the presence of sorbitan trioleate in the surfactant blend influenced the final properties of the inverse lattices. acs.org

The interaction between this compound and polymers like chitosan (B1678972) can lead to the formation of unique microstructures. When mixed with chitosan, this compound can enhance the complex moduli (G′ and G′′), particularly at low frequencies, indicating a more elastic behavior. tul.cz This effect is attributed to the formation of emulsions and interactions between the chitosan and the surfactant. tul.cz The resulting mixtures can exhibit complex rheological behaviors that deviate from simple models, highlighting the intricate structural evolution driven by these interactions. tul.czacs.org The rheological properties of creams formulated with different surfactant combinations, including sorbitan trioleate, have been shown to change over time and under different storage conditions. researchgate.net

Functionalization in Surface Science and Interfacial Engineering

The surface-active nature of this compound makes it a valuable tool in surface science and interfacial engineering, particularly in applications requiring the modification of surface properties.

Corrosion Inhibition Mechanisms in Metal Protection Systems

Organic compounds, including surfactants like this compound, are increasingly used as corrosion inhibitors for metals. mdpi.com The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.comnih.govencyclopedia.pub This adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions. nih.gov

Surfactants like this compound can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. encyclopedia.pub The efficiency of these inhibitors is often linked to their ability to create a stable, adsorbed layer. The presence of heteroatoms (like oxygen in the case of this compound) and aromatic rings in the molecular structure can enhance their adsorption capabilities. mdpi.com The adsorption process is influenced by factors such as the concentration of the inhibitor and the temperature. mdpi.com The formation of this protective layer reduces the rate of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thereby slowing down the corrosion process. nih.gov

Surface Adsorption and Wetting Phenomena

The adsorption of surfactants at solid-liquid interfaces is fundamental to wetting phenomena. tiu.edu.iq Wetting, the ability of a liquid to maintain contact with a solid surface, is governed by the balance of adhesive and cohesive forces. uobaghdad.edu.iq Surfactants like this compound can modify these forces by reducing the surface tension of the liquid and the interfacial tension between the liquid and the solid. tiu.edu.iq

The adsorption of this compound on a surface can alter its wetting characteristics. The contact angle, which is a measure of wettability, is influenced by the adsorption of the surfactant. tiu.edu.iq The process of adsorption at a solid-water interface can be analyzed using thermodynamic principles to understand the spontaneity and nature of the interaction. mdpi.com The efficiency of a wetting agent is related to its ability to lower the contact angle and aid in displacing the air phase at the surface. pharmdbm.com

Integration into Nanostructured Materials and Delivery Systems (Non-Biomedical Focus)

This compound is also utilized in the development of nanostructured materials and non-biomedical delivery systems, where its emulsifying and stabilizing properties are leveraged at the nanoscale.

For instance, it has been used in the stabilization of poly(methyl methacrylate) (PMMA) nanoparticles in non-polar solvents. nih.gov A macromolecular copolymer stabilizer based on sorbitan trioleate has been synthesized for this purpose, enabling the preparation of PMMA particles with narrow size distribution and tunable diameters. acs.org This demonstrates its utility in creating stable colloidal particles in nonpolar media, which has applications in areas like electrophoretic displays. acs.org

Furthermore, this compound and its derivatives are employed in the preparation of various nanostructured systems. For example, polyoxyethylene sorbitan trioleate is used in the preparation of nanoparticles and nanoemulsions, where it helps to stabilize the particles and prevent them from coalescing. atamankimya.comatamanchemicals.com It has also been mentioned in the context of forming nano and microstructures in association with chitosan. researchgate.net In one study, it was used in the formulation of elastic liposomes containing magnetic and plasmonic nanoparticles for potential applications in photothermal therapy. mdpi.com The identification of such compounds as potential coating components on manufactured nanomaterials has been a subject of research. mdpi.com

Design and Fabrication of Nanoparticulate Systems

This compound is instrumental in the bottom-up fabrication of various nanoparticulate systems, primarily by facilitating the formation and stabilization of emulsions which act as templates or vehicles. google.comspectraspecialities.com Its application is prevalent in techniques such as nanoemulsion formation and emulsion polymerization.

Nanoemulsions are kinetically stable colloidal dispersions of nanoscale droplets (typically 20-200 nm) of one liquid within another immiscible liquid. walshmedicalmedia.comresearchgate.net this compound, often in combination with other surfactants like polysorbates, is used to create stable oil-in-water (o/w) nanoemulsions. google.comgoogle.com The surfactant lowers the interfacial tension between the oil and water phases, facilitating the breakup of larger droplets into nanosized ones during high-energy processes like high-pressure homogenization or ultrasonication. google.commdpi.com These nanoemulsions can serve as templates for synthesizing nanoparticles or as delivery vehicles themselves in various applications. google.comatamanchemicals.com For instance, double emulsions (e.g., oil-in-water-in-oil or O1/W/O2) can be formulated using these surfactants to create complex nanostructures like nanogels. google.commdpi.com

In the realm of polymer science, this compound and its derivatives are employed in emulsion polymerization. google.comgoogle.com This process involves emulsifying a monomer in an aqueous phase with a surfactant, followed by polymerization initiated by a free-radical initiator. spectraspecialities.com The surfactant, such as Sorbitan Trioleate, stabilizes the monomer droplets and the subsequently formed polymer particles, preventing their aggregation and controlling the size and morphology of the final polymer latex. spectraspecialities.comgoogle.com

Solid Lipid Nanoparticles (SLN) represent another class of nanoparticulate systems where this compound is utilized. SLNs are colloidal carriers made from solid lipids, and they offer advantages like improved stability and controlled release. ui.ac.id The fabrication of SLNs often involves techniques like microemulsion or high-pressure homogenization, where a melted lipid phase is dispersed in a hot aqueous surfactant solution. ui.ac.id this compound acts as a stabilizer, adsorbing onto the surface of the lipid nanoparticles as they form upon cooling, thereby preventing aggregation. ui.ac.idatamankimya.com

| Fabrication Technique | Type of Nanoparticulate System | Specific Role of this compound (Sorbitan Trioleate) | Key Process |

|---|---|---|---|

| Nanoemulsification | Oil-in-Water (o/w) Nanoemulsions | Reduces interfacial tension, facilitates droplet size reduction, stabilizes nano-droplets. walshmedicalmedia.comgoogle.com | High-pressure homogenization, ultrasonication, or spontaneous emulsification. researchgate.netmdpi.com |

| Double Emulsion Technique | Nanogels, Complex Nanostructures | Stabilizes the primary and secondary emulsions (e.g., O1/W/O2). google.commdpi.com | Sequential emulsification steps followed by curing or polymerization. google.com |

| Emulsion Polymerization | Polymer Latexes/Nanoparticles | Stabilizes monomer droplets and growing polymer particles, prevents coagulation. spectraspecialities.comgoogle.com | Polymerization of emulsified monomers. google.com |

| Microemulsion/Homogenization | Solid Lipid Nanoparticles (SLN) | Acts as a stabilizer for the solid lipid core, preventing particle aggregation upon cooling. ui.ac.idatamankimya.com | Dispersion of a melted lipid phase in an aqueous surfactant solution. ui.ac.id |

Role in Colloidal Stability and Self-Assembly Processes

The long-term performance and viability of materials based on nanoparticulate or colloidal systems depend critically on their stability. This compound plays a crucial role in ensuring this colloidal stability, which is the resistance of a colloidal system to aggregation or sedimentation. semanticscholar.orgnih.gov The primary mechanism by which nonionic surfactants like Sorbitan Trioleate impart stability is through steric stabilization. researchgate.net The lipophilic tails of the surfactant anchor into the oil or lipid nanoparticle, while the hydrophilic sorbitan head groups extend into the continuous aqueous phase. This creates a hydrated layer on the particle surface that presents a physical barrier, preventing particles from approaching each other closely enough for attractive van der Waals forces to cause irreversible aggregation. researchgate.netnih.gov

This stabilizing function is vital in a wide range of formulations, from lubricants to biopharmaceutical preparations. nih.govresearchgate.net For example, Sorbitan Trioleate has been shown to significantly improve the dispersion stability of boric acid particles in lubricant oils, preventing their agglomeration and enhancing tribological performance. researchgate.net

Beyond stabilizing pre-formed particles, this compound participates in self-assembly processes, which are fundamental to the spontaneous organization of molecules into ordered structures. researchgate.nettul.cz In aqueous solutions, surfactant molecules above a certain concentration, known as the critical micelle concentration (CMC), can self-assemble into micelles. researchgate.net These are aggregates where the lipophilic tails form a core to minimize contact with water, and the hydrophilic heads form an outer shell.

Mechanistic Contributions in Food Science and Technology

Interactions with Food Components and Matrix Effects

Beyond basic emulsification, D-glucitol trioleate interacts with various components within the food matrix, influencing the final product's physical properties. Its functions include modifying fat crystallization, which affects texture, and ensuring the uniform dispersion of ingredients for a homogeneous final product. atamanchemicals.comatamankimya.com

Sorbitan (B8754009) esters are widely used to modify and control the crystallization of fats in food products. atamanchemicals.comatamanchemicals.com This is particularly important in confectionery and spreads, where texture is paramount. In chocolate manufacturing, for instance, related compounds like sorbitan tristearate are used to inhibit fat bloom, an undesirable whitish coating that can appear on the surface. foodadditives.netatamanchemicals.com This is achieved by influencing the polymorphic transformation of fat crystals, preventing the conversion from the desirable β' form to the less stable β form that causes bloom. foodadditives.netatamanchemicals.com

Research has shown that the type of fatty acid on the sorbitan ester influences its effect. researchgate.net Liquid-state surfactants like this compound (sorbitan trioleate) have been observed to suppress the crystallization of cocoa butter. researchgate.net In contrast, solid surfactants like sorbitan tristearate show a stronger effect in structuring. researchgate.net In cooking oils such as palm or coconut oil, sorbitan esters can act as crystallization inhibitors, preventing the oil from appearing cloudy at cooler temperatures. estellechemicals.comatamanchemicals.com By controlling the size, shape, and rate of fat crystal formation, this compound and its counterparts play a key role in creating and maintaining the appealing texture and consistency of products like margarine, shortenings, and other fat-based emulsions. foodadditives.netatamanchemicals.comau.dk

The primary function of an emulsifier is to create a uniform and stable mixture of immiscible ingredients. fao.org By effectively stabilizing the emulsion, this compound ensures that all components of a food product, including fat, water, flavorings, and colors, are evenly distributed. atamankimya.com This leads to a homogeneous product with consistent texture, appearance, and sensory attributes. shreechem.in

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of D-Glucitol Trioleate in Diverse Environments

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. huggingface.co These simulations allow researchers to observe how molecules like this compound would behave in different chemical environments, such as in aqueous solutions, at an oil-water interface, or interacting with surfaces.

By simulating a system containing this compound and solvent molecules (e.g., water), MD can track the trajectory of each atom based on well-defined force fields. huggingface.coacs.org This approach provides insights into conformational changes, aggregation phenomena, and interfacial dynamics. For instance, simulations could model the folding of the three oleate (B1233923) chains and the conformational flexibility of the glucitol headgroup.

In the context of this compound, MD simulations could be applied to:

Aqueous Environments: To study hydration of the hydrophilic glucitol head and the hydrophobic interactions of the oleate tails. This can help predict how individual molecules behave below the critical micelle concentration (CMC).

Oil-Water Interfaces: To model the orientation of the molecule at the interface, with the glucitol head in the water phase and the oleate tails in the oil phase. Such simulations are crucial for understanding its role as an emulsifier. Studies on related polysorbate surfactants (Tween 80) have successfully used MD to probe the distribution of tail and head groups at interfaces. acs.orgresearchgate.net

Aggregation and Micelle Formation: To simulate the self-assembly of multiple this compound molecules into micelles or other aggregate structures once the CMC is exceeded. Coarse-grained MD simulations are particularly effective for observing these large-scale assembly processes over longer timescales. acs.org Research on sorbitan (B8754009) trioleate (also known as Span 85) has noted its use in stabilizing nanoparticle dispersions in non-polar solvents, a process driven by its self-assembly characteristics. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. researchgate.net These methods can predict properties like charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are fundamental to a molecule's reactivity and intermolecular interactions. mdpi.com

For this compound, these calculations can elucidate:

Charge Distribution: Mapping the partial charges on each atom would reveal the precise polarity of the molecule. The oxygen-rich glucitol headgroup, with its hydroxyl (-OH) groups, would exhibit significant negative partial charges, confirming its hydrophilic nature. The ester linkages would also represent polar sites, while the long hydrocarbon tails would be nonpolar.

Reactivity Hotspots: The calculated electrostatic potential can identify regions susceptible to electrophilic or nucleophilic attack. The hydroxyl groups on the glucitol ring and the carbonyl oxygen of the ester groups are expected to be key sites for hydrogen bonding and other interactions. frontiersin.org

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict the molecule's ability to donate or accept electrons. This is relevant for understanding potential degradation pathways or interactions with other chemical species. mdpi.com

While computationally intensive, these ab initio or Density Functional Theory (DFT) methods provide a detailed electronic picture that complements the dynamic information from MD simulations. researchgate.net

Predictive Modeling of Self-Assembly and Interfacial Behavior

The ability of surfactants to self-assemble into structures like micelles, vesicles, or lamellar phases is a hallmark of their behavior. researchgate.net Predictive models can forecast the type of structure a surfactant will form based on its molecular geometry. A key concept in this area is the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the interface, and the length of the tail.

The CPP helps predict the geometry of the resulting aggregate:

CPP < 1/3: Spherical micelles

1/3 < CPP < 1/2: Cylindrical micelles

1/2 < CPP < 1: Vesicles or flexible bilayers

CPP > 1: Inverted micelles

For this compound, the large volume of the three oleate tails combined with the relatively compact D-glucitol head would likely result in a high CPP value, suggesting a strong tendency to form water-in-oil emulsions and inverted micellar structures. This is consistent with the known behavior of sorbitan trioleate (Span 85), which has a very low Hydrophilic-Lipophilic Balance (HLB) value and is an effective water-in-oil emulsifier. nih.govthegoodscentscompany.com

Computational models, ranging from thermodynamic pseudo-phase models to advanced coarse-grained MD simulations, can predict the CMC and the resulting aggregate shapes. acs.orgnih.gov These models have been successfully applied to a wide range of non-ionic surfactants, and their application to this compound would provide quantitative predictions of its self-assembly behavior. nih.gov

Structure-Property Relationship Elucidation through Computational Approaches

A central goal of computational chemistry is to establish clear relationships between a molecule's chemical structure and its macroscopic properties (Structure-Property Relationships, or QSPR). For surfactants, a key property is the Hydrophilic-Lipophilic Balance (HLB), which indicates whether it will act as a water-in-oil or oil-in-water emulsifier.

Computational methods can be used to predict the HLB value and other properties by analyzing molecular descriptors. For this compound, the key structural features influencing its properties are:

The Hydrophilic Head: The D-glucitol core with its multiple hydroxyl groups.

The Hydrophobic Tails: The three long, unsaturated oleic acid chains.

The Linkages: The three ester bonds connecting the head and tails.

Studies on other sorbitan esters have demonstrated that properties like HLB can be correlated with parameters derived from computational analysis, such as the surface area per molecule and elasticity modulus determined from simulated monolayers. researchgate.netmdpi.com MD simulations of Tween 80, a polyoxyethylene sorbitan oleate, have shown how modifying the number of tail groups significantly impacts interfacial tension, directly linking molecular structure to surface activity. acs.orgresearchgate.net

By applying similar computational workflows to this compound, researchers can systematically investigate how its unique structure—the non-cyclized glucitol head and the three oleate tails—determines its emulsifying power, solubility, and interaction with other substances, providing a molecular-level explanation for its functional properties.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes for Purity Control and Isomer Specificity

The traditional synthesis of D-Glucitol trioleate involves the direct esterification of sorbitol with oleic acid at high temperatures, often using acid or alkaline catalysts. google.comiiis.org This process typically yields a complex mixture of compounds, including mono-, di-, and triesters, as well as various cyclic ether isomers of sorbitol (sorbitans and isosorbide). cir-safety.orgdrugfuture.comnih.gov The composition of this mixture significantly influences the final product's physical and chemical properties, such as its hydrophile-lipophile balance (HLB), viscosity, and emulsifying performance. farmaciajournal.comcnchemsino.com Consequently, a major research frontier is the development of novel synthetic routes that offer greater control over product purity and isomer specificity.

Current research efforts are directed towards two-step synthesis processes where sorbitol is first dehydrated to a more defined mixture of sorbitans before esterification. iiis.orggoogle.com This approach allows for better control over the cyclization of sorbitol. For instance, processes are being developed that favor the formation of 1,4-anhydrosorbitol, which is a key precursor. iiis.orgdrugfuture.com

Key areas of investigation include:

Catalyst Development: Researchers are exploring more selective catalysts to direct the dehydration of sorbitol towards specific isomers and to control the degree of esterification with oleic acid. This includes investigating neutral catalysts to produce a final product with a clearer appearance and lighter color. google.com

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time is crucial for controlling the product distribution. google.comgoogle.com For example, using lower temperatures (around 180°C to 215°C) with an alkaline catalyst in the esterification step can result in a product with improved color. google.com

Enzymatic Synthesis: Biocatalysis using lipases is emerging as a sustainable alternative to chemical synthesis. Enzymatic routes can offer higher specificity, leading to purer products with a more defined structure under milder reaction conditions.

| Synthetic Parameter | Traditional Method | Novel Approaches | Objective |

| Catalyst | Acid (e.g., Phosphoric acid), Alkaline (e.g., Sodium hydroxide) iiis.org | Selective chemical catalysts, Neutral catalysts, Lipases | Higher isomer specificity, improved product color and quality google.com |

| Process | One-step direct esterification of sorbitol iiis.org | Two-step (dehydration then esterification) iiis.orggoogle.com | Better control over sorbitan (B8754009) isomer formation |

| Temperature | High temperatures (e.g., up to 260°C) | Milder temperatures (e.g., < 215°C) google.com | Reduced side reactions, improved product color |

Achieving greater control over the synthesis will enable the production of "designer" this compound variants with tailored properties for specific high-performance applications.

Advanced Characterization of Minor Components and Their Functional Impact

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are being employed for more detailed analysis of sorbitan ester compositions. drugfuture.com These methods, coupled with mass spectrometry (MS), allow for the identification and quantification of individual species within the mixture.

The functional impact of these components is a critical area of study. For example:

Emulsion Stability: The ratio of mono-, di-, and triesters directly affects the HLB value and, consequently, the type and stability of emulsions formed.

Rheological Properties: Minor components can influence the viscosity and flow behavior of formulations containing this compound.

Interfacial Properties: The specific isomeric form of the sorbitan headgroup can alter how the surfactant packs at oil-water interfaces, affecting interfacial tension and film strength.

Understanding these structure-function relationships will allow for the production of this compound with more consistent quality and predictable performance, moving beyond a "one-size-fits-all" approach to a more refined, application-specific product.

Multi-Scale Modeling of this compound Systems

To accelerate the design of new formulations and predict the behavior of this compound in complex systems, researchers are turning to multi-scale computational modeling. rsc.org This approach bridges different levels of detail, from the atomic to the mesoscopic scale, to simulate the behavior of soft matter systems over relevant time and length scales. nih.govrsc.org

While specific multi-scale models for this compound are still in early stages, the methodologies are well-established for similar surfactant and polymer systems. rsc.orgnih.gov The application of these models to this compound could provide profound insights into:

Self-Assembly: Predicting how this compound molecules aggregate in different solvents to form micelles, reverse micelles, or other structures.

Interfacial Dynamics: Simulating the arrangement and dynamics of surfactant molecules at the oil-water interface, providing a molecular-level understanding of emulsification.

Formulation Stability: Modeling the interactions between this compound and other components in a formulation (e.g., active ingredients, polymers) to predict long-term stability and potential phase separation.

Drug Delivery: A multi-scale model could predict the release kinetics of a drug encapsulated within a this compound-based emulsion, similar to models developed for other polymer-coated drug delivery systems. nih.gov

By combining atomistic simulations (like Molecular Dynamics) with coarse-grained and continuum models, researchers can build a comprehensive picture of how molecular structure translates to macroscopic properties, reducing the need for extensive trial-and-error experimentation. nih.govdtu.dk

Exploration of Bio-Inspired Applications and Sustainable Material Development

The renewable origin of this compound, derived from plant-based sorbitol (D-glucitol) and oleic acid, positions it as a key ingredient in the growing field of sustainable materials. epa.govmdpi.com Research is increasingly focused on leveraging its favorable environmental profile for new and bio-inspired applications.

Sustainable Material Development: this compound serves as a bio-based alternative to petroleum-derived surfactants. Its use contributes to reducing the carbon footprint of consumer products and industrial formulations. cas.orgmdpi.com Future research will likely focus on incorporating it into:

Bio-based Lubricants and Plastics: Acting as a lubricant or a dispersing agent in bioplastic composites.

Green Formulations: Developing fully biodegradable and bio-based formulations for cosmetics, cleaning products, and agricultural applications.

Bio-Inspired Applications: The structure of this compound lends itself to applications inspired by biological systems. nih.gov Hydrogels and organogels are soft materials with structures that can mimic biological tissues. nih.govnih.gov Research into sorbitol-derived compounds has shown their ability to act as gelators for various solvents. nih.gov This opens up possibilities for using this compound in:

Soft Matter Systems: As a structural component in bio-inspired hydrogels or organogels for applications in tissue engineering, soft robotics, or controlled-release systems. nih.govnih.gov

Advanced Drug Delivery: Designing smart delivery systems where the emulsifying properties of this compound are used to encapsulate and protect sensitive bioactive compounds, mimicking natural transport vesicles. mdpi.com

The combination of its renewable origins and versatile surfactant properties makes this compound a promising platform molecule for the next generation of sustainable and bio-inspired materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing D-Glucitol trioleate in academic research?

- Methodological Answer : Synthesis typically involves esterification of sorbitol with oleic acid under controlled catalysis (e.g., acid or enzyme-mediated reactions). Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray diffraction (XRD) for crystallinity analysis. Surface properties can be assessed via X-ray photoelectron spectroscopy (XPS) and BET surface area measurements, as demonstrated in catalyst studies for analogous trioleate derivatives .

Q. How should researchers design experiments to assess the purity of this compound?

- Methodological Answer : Employ chromatographic methods (HPLC or TLC) with appropriate solvent systems to separate impurities. Elemental analysis (CHONS) ensures stoichiometric consistency, while potentiometric titration quantifies active sites. Cross-validate results with spectroscopic data (e.g., FTIR for functional groups) and reference standards .

Q. What are the best practices for formulating research questions on this compound?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does sulfiding CoMo/CA carbide (intervention) affect this compound deoxygenation (outcome) compared to unsulfided catalysts (comparison) under 310°C and 900 psi H₂ (time)?" Scope questions to balance feasibility and depth, ensuring alignment with gaps in existing literature .

Advanced Research Questions

Q. What methodologies are used to analyze the catalytic efficiency of this compound in deoxygenation reactions?